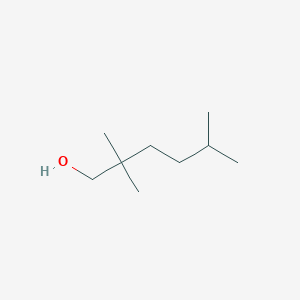

2,2,5-Trimethylhexan-1-ol

Descripción

Chemical Class and Structural Context of Branched Hexanols

2,2,5-Trimethylhexan-1-ol belongs to the class of organic compounds known as primary alcohols. contaminantdb.ca These are characterized by a hydroxyl (-OH) group attached to a primary carbon atom. The IUPAC name "this compound" precisely describes its molecular architecture: a six-carbon "hexanol" backbone with the hydroxyl group at the first carbon (position 1). nih.gov Three methyl groups (CH₃) are attached at positions 2, 2, and 5.

Branched-chain alcohols, such as this compound, are isomers of linear alcohols, meaning they share the same chemical formula but have different structural arrangements. This branching significantly influences their physical and chemical properties. For instance, the branching in 2-ethylhexanol, a well-studied branched alcohol, inhibits crystallization and lowers the freezing point. wikipedia.org Similarly, the specific placement of methyl groups in this compound affects its steric hindrance and hydrogen-bonding capacity, which are critical to its solubility and interactions with other molecules. Its structure differs from the more documented 3,5,5-trimethyl-1-hexanol, with the variation in methyl group placement leading to different physical properties. vulcanchem.com

Branched alcohols like this are generally less soluble in water than their linear counterparts but are soluble in most organic solvents. wikipedia.orgontosight.ai This property makes them useful as solvents and as intermediates in the synthesis of other chemical products. ontosight.aismolecule.com

Importance of this compound in Contemporary Chemical Research

The importance of this compound in chemical research stems from its role as a versatile building block and intermediate in organic synthesis. ontosight.ai Its unique branched structure makes it a valuable precursor for creating more complex molecules with specific desired properties. smolecule.com

One of the primary areas of interest is its use in the production of other chemicals. ontosight.ai For example, branched alcohols are precursors for manufacturing plasticizers, lubricants, and fragrances. wikipedia.orgontosight.ai The esters derived from branched fatty alcohols often exhibit emollient properties, making them useful in various industrial formulations. wikipedia.org

Furthermore, the synthesis of compounds like this compound is a subject of research itself. Methods for its production can involve the adaptation of established industrial processes like the Oxo process, where diisobutylene is hydroformylated to aldehydes and then hydrogenated to alcohols. vulcanchem.com Researchers also explore alternative pathways, such as Grignard reactions, which allow for precise control over the molecular branching, though these methods can present scalability challenges. vulcanchem.com

Overview of Current Research Landscape on this compound

The current research landscape for this compound is primarily focused on its synthesis and its application as a chemical intermediate. While it is not as extensively studied as some of its isomers, like 3,5,5-trimethyl-1-hexanol, it remains a compound of interest for its potential in various industrial applications. vulcanchem.com

Research efforts include optimizing synthesis routes to achieve higher yields and better regioselectivity, which is the control over the placement of functional groups on the molecule. vulcanchem.com The catalytic reduction of related aldehydes and the oxidation and hydroformylation of alkenes are among the synthetic strategies being investigated for similar branched alcohols. smolecule.com

Its potential applications drive much of the research. It is explored for use as a solvent, in the formulation of coatings and adhesives, and as an intermediate in the synthesis of pharmaceuticals and specialty polymers. ontosight.aiontosight.ai The distinct physical properties conferred by its specific branching pattern, such as boiling point and solubility, make it a unique candidate for these uses, differentiating it from other analogous compounds. smolecule.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₂₀O | nih.govguidechem.com |

| Molecular Weight | 144.25 g/mol | nih.gov |

| IUPAC Name | 2,5,5-trimethylhexan-1-ol | nih.gov |

| CAS Number | 85712-03-4 | nih.gov |

| Boiling Point | 185-190°C (estimated) | ontosight.ai |

| Density | ~0.82–0.83 g/mL at 25°C (estimated) | vulcanchem.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and chloroform. | ontosight.ai |

Structure

3D Structure

Propiedades

Fórmula molecular |

C9H20O |

|---|---|

Peso molecular |

144.25 g/mol |

Nombre IUPAC |

2,2,5-trimethylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-8(2)5-6-9(3,4)7-10/h8,10H,5-7H2,1-4H3 |

Clave InChI |

XVHDCXTVDFQBHZ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCC(C)(C)CO |

Origen del producto |

United States |

Synthetic Methodologies for 2,2,5 Trimethylhexan 1 Ol

Direct Synthetic Routes to 2,2,5-Trimethylhexan-1-ol

Direct synthetic routes to this compound typically involve the formation of the carbon skeleton and the introduction of the hydroxyl group in a minimal number of steps. A prominent and highly effective method for the anti-Markovnikov hydration of alkenes to primary alcohols is the hydroboration-oxidation reaction.

Hydroboration-Oxidation of 2,2,5-Trimethyl-1-hexene

This two-step process is a cornerstone of modern organic synthesis for the preparation of alcohols from alkenes with control over regioselectivity. The reaction proceeds via the addition of a borane reagent across the double bond of an alkene, followed by oxidation of the resulting organoborane.

The reaction can be summarized as follows:

Hydroboration: 2,2,5-Trimethyl-1-hexene + BH₃·THF → Tri(2,2,5-trimethylhexyl)borane

Oxidation: Tri(2,2,5-trimethylhexyl)borane + H₂O₂ + NaOH → this compound + Na₃BO₃

| Step | Reagents | Solvent | Key Features |

| Hydroboration | Borane-tetrahydrofuran complex (BH₃·THF) | Tetrahydrofuran (THF) | Anti-Markovnikov regioselectivity, Syn-addition |

| Oxidation | Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) | Aqueous | Replacement of boron with a hydroxyl group with retention of configuration |

This method is highly efficient and generally provides good to excellent yields of the desired primary alcohol, avoiding the formation of carbocation intermediates and thus preventing rearrangements. sciforum.net

Indirect Synthesis via Functional Group Interconversions

Indirect synthetic routes to this compound rely on the transformation of a precursor molecule that already contains the required carbon skeleton but with a different functional group at the C1 position. Common strategies involve the reduction of carboxylic acids, esters, or aldehydes.

Reduction of 2,2,5-Trimethylhexanoic Acid and its Derivatives

The corresponding carboxylic acid, 2,2,5-trimethylhexanoic acid, or its esters can serve as excellent precursors for the synthesis of this compound. researchgate.netwikipedia.org The reduction of these functional groups to a primary alcohol can be achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of both carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and liberate the alcohol.

| Functional Group | Reducing Agent | Solvent | Typical Workup |

| Carboxylic Acid | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Aqueous acid |

| Ester | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | Aqueous acid |

Alternatively, for a milder reduction of the carboxylic acid, it can first be converted to a more reactive derivative, such as an acid chloride, which can then be reduced. Another approach involves the use of borane reagents, which can also effectively reduce carboxylic acids.

Reduction of 2,2,5-Trimethylhexanal

The corresponding aldehyde, 2,2,5-trimethylhexanal, can be readily reduced to this compound. This reduction is a standard transformation in organic synthesis and can be accomplished with a variety of reducing agents. Sodium borohydride (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones and its compatibility with protic solvents like methanol (B129727) or ethanol.

The reaction is generally high-yielding and proceeds under mild conditions. The aldehyde is dissolved in a suitable solvent, and the reducing agent is added, followed by a workup to isolate the alcohol.

Catalytic Approaches in the Synthesis of Branched Primary Alcohols

Catalytic methods are of paramount importance in industrial-scale synthesis due to their efficiency and atom economy. For branched primary alcohols like this compound, catalytic hydrogenation and hydroformylation are key technologies.

Catalytic Hydrogenation

The catalytic hydrogenation of 2,2,5-trimethylhexanal, if available, represents a clean and efficient method for its conversion to the target alcohol. This process involves the reaction of the aldehyde with hydrogen gas (H₂) in the presence of a metal catalyst. nih.gov

Commonly employed catalysts for aldehyde hydrogenation include nickel (e.g., Raney nickel), palladium on carbon (Pd/C), and platinum-based catalysts. scribd.com The reaction is typically carried out under pressure and at elevated temperatures.

| Catalyst | Support | Typical Conditions |

| Raney Nickel | - | H₂ (pressure), elevated temperature |

| Palladium | Carbon (C) | H₂ (pressure), room or elevated temperature |

| Platinum | various | H₂ (pressure), room or elevated temperature |

Hydroformylation-Hydrogenation Sequence

A powerful industrial method for the synthesis of primary alcohols is the hydroformylation of alkenes, also known as the oxo process, followed by hydrogenation. Starting from an appropriate branched alkene, this sequence can be tailored to produce this compound.

The hydroformylation step involves the reaction of the alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, typically cobalt or rhodium, to produce an aldehyde. libretexts.orgsigmaaldrich.com The resulting 2,2,5-trimethylhexanal is then hydrogenated in a subsequent step, often using a nickel or copper-based catalyst, to yield the final alcohol.

This two-step, one-pot process is a cornerstone of the large-scale production of plasticizer alcohols. The choice of catalyst and reaction conditions in the hydroformylation step is crucial for controlling the regioselectivity to favor the formation of the desired linear aldehyde over its branched isomer.

Stereoselective Synthesis Considerations for Chiral Centers

The this compound molecule possesses a chiral center at the C2 position. Consequently, it can exist as a pair of enantiomers, (R)-2,2,5-trimethylhexan-1-ol and (S)-2,2,5-trimethylhexan-1-ol. For applications where enantiomeric purity is critical, stereoselective synthetic methods must be employed.

Use of Chiral Auxiliaries

One established strategy for asymmetric synthesis is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner. For instance, 2,2,5-trimethylhexanoic acid could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. The resulting chiral amide can then undergo a stereoselective reduction of the carbonyl group. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Asymmetric Catalysis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. The asymmetric reduction of a prochiral precursor, such as 2,2,5-trimethylhex-1-ene or 2,2,5-trimethylhexanal, can be achieved using a chiral catalyst.

For example, the asymmetric hydrogenation of 2,2,5-trimethylhexanal could be performed using a chiral transition metal catalyst, such as a ruthenium- or rhodium-based complex with a chiral phosphine ligand (e.g., BINAP). This would lead to the formation of one enantiomer of the alcohol in excess.

Similarly, asymmetric hydroboration of 2,2,5-trimethyl-1-hexene using a chiral borane reagent, followed by oxidation, would also provide an enantiomerically enriched product.

Biocatalysis

Enzymes are highly efficient and stereoselective catalysts. Biocatalytic reductions of aldehydes and ketones are well-established methods for producing chiral alcohols. For example, the reduction of 2,2,5-trimethylhexanal using a ketoreductase enzyme or whole-cell systems like baker's yeast could potentially afford one enantiomer of this compound with high enantiomeric excess. libretexts.org

The choice of the specific biocatalyst and the reaction conditions are critical for achieving high conversion and enantioselectivity.

Reaction Chemistry and Mechanistic Studies of 2,2,5 Trimethylhexan 1 Ol

Oxidative Transformations

The oxidation of 2,2,5-trimethylhexan-1-ol involves the conversion of the primary alcohol group to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orgmasterorganicchemistry.com

As a primary alcohol, this compound can undergo a two-stage oxidation. The initial product is the corresponding aldehyde, 2,2,5-trimethylhexanal. If a stronger oxidizing agent is used or if water is present, the aldehyde can be further oxidized to 2,2,5-trimethylhexanoic acid. wikipedia.org

The steric bulk around the hydroxymethyl group can influence the rate of oxidation. Reagents that are sensitive to steric hindrance may react more slowly with this compound compared to less branched primary alcohols. However, various modern oxidation methods are effective for hindered alcohols. organic-chemistry.org

Common reagents for the selective oxidation to the aldehyde (2,2,5-trimethylhexanal) include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane. masterorganicchemistry.com For the complete oxidation to the carboxylic acid (2,2,5-trimethylhexanoic acid), stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent) are typically employed. masterorganicchemistry.com

| Transformation | Product | Typical Reagents |

| Partial Oxidation | 2,2,5-Trimethylhexanal | PCC, DMP, Swern Oxidation |

| Full Oxidation | 2,2,5-Trimethylhexanoic Acid | KMnO₄, H₂CrO₄ (Jones Reagent) |

Reductive Processes

The reduction of an alcohol functional group involves the removal of the hydroxyl group to yield an alkane. This transformation, known as deoxygenation, is not a direct process because the hydroxide (B78521) ion (OH⁻) is a poor leaving group. libretexts.org

For this compound, reduction to the corresponding alkane, 2,2,5-trimethylhexane, is typically achieved through a two-step sequence. chem-station.com

Conversion to a Good Leaving Group: The hydroxyl group is first converted into a species that can be easily displaced. Common methods include forming a tosylate ester by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine. libretexts.org Alternatively, the alcohol can be converted to an alkyl halide (e.g., 2,2,5-trimethylhexyl bromide) using reagents like phosphorus tribromide (PBr₃). chem-station.com

Reductive Displacement: The resulting tosylate or alkyl halide is then treated with a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). libretexts.orgchem-station.com The hydride ion (H⁻) acts as a nucleophile, displacing the leaving group in an Sₙ2 reaction to form the alkane.

Due to the steric hindrance at the carbon adjacent to the leaving group (a neopentyl-like system), the rate of the Sₙ2 displacement can be slow.

Esterification and Etherification Reactions

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid). nih.gov

The reaction rate is sensitive to steric hindrance. The bulky substituents near the hydroxyl group of this compound will slow the rate of esterification compared to unhindered primary alcohols like 1-hexanol (B41254). To achieve reasonable yields, forcing conditions (higher temperatures, longer reaction times) or more reactive acylating agents like acid chlorides may be necessary. nih.gov

Etherification: The synthesis of ethers from this compound can be challenging due to its sterically hindered nature. The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is generally inefficient if the sterically hindered alcohol is used to form the alkoxide to react with a primary alkyl halide. The bulky alkoxide can act as a base, leading to elimination reactions. A more viable approach involves converting the alcohol to an alkyl halide and reacting it with a less hindered alkoxide. However, the neopentyl-like structure of the resulting 2,2,5-trimethylhexyl halide makes it very resistant to Sₙ2 reactions. acs.orgorganic-chemistry.org

Alternative methods for synthesizing sterically hindered ethers, such as using strong acid catalysts for the condensation of two alcohols (though this is only effective for symmetrical ethers) or specialized electrochemical methods, may be required. acs.orgnih.gov

Nucleophilic and Electrophilic Reactivity

Nucleophilic Character: Like all alcohols, the oxygen atom in this compound possesses lone pairs of electrons, making it a nucleophile. It can attack various electrophilic centers. This nucleophilicity is evident in its reactions during esterification (attacking the carbonyl carbon of a carboxylic acid) and when it is protonated by a strong acid.

Electrophilic Character: The alcohol itself is not a good electrophile. However, in the presence of a strong acid, the hydroxyl group can be protonated to form an alkyloxonium ion, [R-OH₂]⁺. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O). masterorganicchemistry.com The carbon atom bonded to the oxygen then becomes electrophilic and susceptible to attack by nucleophiles. For a primary alcohol like this compound, this would typically proceed via an Sₙ2 mechanism. However, due to the significant steric hindrance from the methyl group at the C-2 position, direct Sₙ2 reactions on this electrophilic carbon are extremely slow. chemistrysteps.com This low reactivity towards Sₙ2 substitution is a hallmark of neopentyl-type systems.

Rearrangement Reactions

A key feature of the reaction chemistry of this compound is its propensity to undergo rearrangement reactions, particularly under acidic conditions that favor carbocation formation. scribd.comslideshare.net This is most prominently observed in its acid-catalyzed dehydration.

The dehydration mechanism proceeds as follows:

Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄) to form a good leaving group (water). masterorganicchemistry.com

Formation of a Primary Carbocation: Loss of a water molecule results in the formation of a highly unstable primary carbocation.

Wagner-Meerwein Rearrangement: To achieve greater stability, the primary carbocation undergoes a rapid 1,2-shift. In this case, a methyl group from the adjacent quaternary carbon (C-2) migrates with its bonding pair of electrons to the primary carbocation center (C-1). libretexts.orgyoutube.com This rearrangement transforms the unstable primary carbocation into a much more stable tertiary carbocation at C-2.

Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation center to form an alkene.

Due to the rearrangement, the dehydration of this compound does not yield the simple elimination product (2,2,5-trimethylhex-1-ene). Instead, it produces a mixture of alkenes formed from the more stable tertiary carbocation.

| Reactant | Intermediate (Post-Rearrangement) | Major Alkene Products |

| This compound | 2,5,5-Trimethylhexan-2-yl cation | 2,5,5-Trimethylhex-2-ene (Zaitsev product) |

| 2,5,5-Trimethylhex-1-ene (Hofmann product) |

Investigation of Reaction Kinetics and Thermodynamics

Specific kinetic and thermodynamic data for reactions involving this compound are not widely published. However, its reactivity can be inferred from studies of analogous sterically hindered alcohols.

Kinetics: The rates of reactions where the alcohol acts as a nucleophile (e.g., esterification) or where its alpha-carbon is the site of substitution are significantly lower than for unhindered primary alcohols. nih.gov This reduced rate is a direct consequence of steric hindrance. The bulky methyl groups impede the approach of reagents to the reaction center, increasing the activation energy of the transition state. For instance, the rate of acid-catalyzed esterification of this compound would be expected to be considerably slower than that of 1-hexanol under identical conditions.

Thermodynamics: The thermodynamics of its reactions are governed by the changes in enthalpy (ΔH) and entropy (ΔS).

Esterification: The esterification of an alcohol with a carboxylic acid is typically a reversible process with an equilibrium constant close to 1, indicating it is not strongly favored thermodynamically. The reaction is often driven to completion by removing water as it forms.

Dehydration: The acid-catalyzed dehydration to form alkenes is an endothermic reaction (positive ΔH) but is driven by a large positive change in entropy (ΔS), as one molecule of alcohol is converted into two molecules (an alkene and water). masterorganicchemistry.com The reaction becomes more favorable at higher temperatures. The formation of the thermodynamically more stable rearranged carbocation is the key driving force for the specific product distribution. libretexts.org

Advanced Spectroscopic and Analytical Characterization of 2,2,5 Trimethylhexan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2,2,5-Trimethylhexan-1-ol, both ¹H NMR and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectroscopy would reveal the number of different types of protons, their connectivity, and the electronic environment of each proton. The spectrum would be expected to show distinct signals for the protons of the hydroxyl group (-OH), the methylene (B1212753) group adjacent to the oxygen (-CH₂OH), the methine proton at the C5 position, and the various methyl groups. The integration of these signals would correspond to the number of protons of each type, and the splitting patterns (e.g., singlets, doublets, triplets) would indicate the number of adjacent protons.

¹³C NMR Spectroscopy would identify the number of chemically non-equivalent carbon atoms in the molecule. For this compound, a unique signal would be expected for each of the nine carbon atoms, confirming the carbon skeleton of the molecule. The chemical shift of the carbon bonded to the hydroxyl group would appear further downfield compared to the other aliphatic carbons.

Currently, specific, experimentally determined ¹H and ¹³C NMR data for this compound are not available in publicly accessible databases.

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of the molecular ion would produce a unique pattern of fragment ions, which serves as a "molecular fingerprint." Common fragmentation pathways for primary alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). The fragmentation pattern would help to distinguish this compound from its isomers.

Detailed experimental mass spectrometry data, including a list of fragment ions and their relative abundances for this compound, are not presently available in the public domain.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region, and C-O stretching would appear in the 1000-1260 cm⁻¹ region.

Raman Spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The C-C backbone vibrations would be expected to be strong in the Raman spectrum.

Specific experimental IR and Raman spectra for this compound are not readily accessible in reviewed scientific databases.

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a common technique for separating and analyzing volatile compounds. For this compound, GC could be used to determine its purity and to separate it from other isomers or impurities. The retention time of the compound would be dependent on its volatility and its interaction with the stationary phase of the GC column. The choice of the stationary phase (polar or non-polar) would be critical for achieving good separation from its isomers.

While GC methods for related compounds are documented, specific experimental conditions and retention time data for the analysis of this compound are not available in the searched literature.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be used for non-volatile or thermally sensitive compounds. For this compound, which is a relatively non-polar compound, reversed-phase HPLC would be a suitable method for purity assessment. This would typically involve a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and methanol (B129727) or acetonitrile).

There is no specific, published HPLC methodology for the analysis of this compound found in the public domain.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of the compound is required. If this compound could be crystallized, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

As this compound is a liquid at room temperature, obtaining a single crystal would require low-temperature crystallization techniques. There is no evidence in the public scientific literature of a crystal structure determination for this compound.

Theoretical and Computational Investigations of 2,2,5 Trimethylhexan 1 Ol

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. For 2,2,5-trimethylhexan-1-ol, such studies would typically involve methods like Density Functional Theory (DFT) or ab initio calculations (such as Hartree-Fock or Møller-Plesset perturbation theory) to determine its molecular orbital energies, electron density distribution, and thermodynamic stability. These calculations would yield important energetic data, including the heat of formation and bond dissociation energies, providing insight into the molecule's intrinsic stability and reactivity. However, specific studies detailing these quantum mechanical properties for this compound have not been identified.

Conformational Analysis and Potential Energy Surfaces

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. A comprehensive conformational analysis would involve mapping its potential energy surface to identify stable conformers (local energy minima) and the energy barriers between them (saddle points). This type of analysis is crucial for understanding the molecule's flexibility and the preferred shapes it adopts, which in turn influence its physical and chemical properties. Such detailed potential energy surface maps for this compound are not available in the current body of scientific literature.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be a powerful tool for elucidating the pathways of chemical reactions involving this compound, such as its oxidation or esterification. Computational methods would be employed to identify the structures and energies of transition states, which are the high-energy intermediates that govern the rate of a reaction. By characterizing these transition states, researchers can predict reaction kinetics and selectivity. At present, there are no published studies that model specific reaction mechanisms and characterize the associated transition states for this compound.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations could provide a dynamic picture of how this compound interacts with different solvents at the atomic level. These simulations would model the movement of the alcohol molecule and surrounding solvent molecules over time, offering insights into solvation structures, hydrogen bonding networks, and the thermodynamics of mixing. This information is particularly valuable for understanding its behavior in various chemical processes and formulations. However, specific MD simulation studies focused on the solvent interactions of this compound are not documented in the searched scientific literature.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, these predictions could include its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Comparing these predicted spectra with experimental data can confirm the molecular structure and provide a deeper understanding of its electronic and vibrational characteristics. As with the other areas of theoretical investigation, specific computational predictions of the spectroscopic properties of this compound are not found in the available literature.

Applications of 2,2,5 Trimethylhexan 1 Ol and Its Derivatives

A Versatile Intermediate in Fine Chemical Synthesis

2,2,5-Trimethylhexan-1-ol serves as a crucial building block in the synthesis of a variety of fine chemicals. Its branched structure is instrumental in designing molecules with tailored properties for specialized applications.

Crafting Specialized Esters with Unique Properties

The esterification of this compound with various carboxylic acids yields a class of specialized esters with potential applications in industries such as lubricants and fragrances. The bulky 2,2,5-trimethylhexyl group can impart desirable characteristics like enhanced thermal and oxidative stability, as well as unique olfactory profiles.

For instance, esters derived from its isomer, 3,5,5-trimethylhexan-1-ol (B147576), have been investigated as synthetic lubricants. It is plausible that esters of this compound could exhibit similar or even superior performance due to the different positioning of the methyl groups influencing the molecule's packing and intermolecular interactions. Research into esters of other branched-chain alcohols has shown their utility as base oils and emollients in various formulations.

In the realm of fragrances, the acetate (B1210297) ester of 3,5,5-trimethylhexan-1-ol is a known fragrance ingredient. The structural nuances of 2,2,5-trimethylhexyl esters could lead to the discovery of novel scents, making them a target for research and development in the fragrance industry.

Table 1: Potential Ester Derivatives of this compound and Their Anticipated Applications

| Ester Derivative | Potential Carboxylic Acid | Anticipated Application |

| 2,2,5-Trimethylhexyl Acetate | Acetic Acid | Fragrance, Solvent |

| 2,2,5-Trimethylhexyl Propionate | Propionic Acid | Fragrance, Flavor |

| 2,2,5-Trimethylhexyl Benzoate | Benzoic Acid | Plasticizer, Fragrance |

| Di(2,2,5-trimethylhexyl) Phthalate | Phthalic Anhydride | Plasticizer |

| Di(2,2,5-trimethylhexyl) Adipate | Adipic Acid | Synthetic Lubricant |

A Foundation for Specialty Monomers and Polymers

The hydroxyl group of this compound can be functionalized to produce specialty monomers, such as acrylates and methacrylates. The polymerization of these monomers can lead to the formation of polymers with unique properties attributable to the bulky, branched side chains. These side chains can influence the polymer's glass transition temperature, solubility, and mechanical properties.

For example, poly(2-ethylhexyl acrylate), derived from the branched alcohol 2-ethylhexanol, is a key component in adhesives, coatings, and plastics. It is conceivable that poly(2,2,5-trimethylhexyl acrylate) could offer distinct advantages in certain applications, such as improved thermal stability or specific adhesive properties. Research into the polymerization of acrylates with long-chain alkyl pendant groups is an active area, and 2,2,5-trimethylhexyl acrylate (B77674) represents a novel monomer in this class.

Exploring New Frontiers in Flavor and Fragrance Research

The unique chemical structure of this compound and its derivatives makes them intriguing candidates for flavor and fragrance research. The arrangement of the methyl groups can significantly impact the molecule's interaction with olfactory receptors, potentially leading to the discovery of new and interesting aroma profiles. While the odor profile of this compound itself is not widely documented, the scent of its isomer, 3,5,5-trimethylhexan-1-ol, is described as having green, floral, and herbaceous notes. nih.gov The subtle structural difference in this compound is likely to result in a distinct scent profile.

Furthermore, the esterification of this alcohol can produce a wide array of fragrance compounds. For example, 3,5,5-trimethylhexyl acetate is noted for its woody and fruity odor. researchgate.net It is highly probable that the corresponding acetate and other esters of this compound would possess unique and potentially valuable aromatic qualities, making them a target for synthesis and sensory evaluation by the flavor and fragrance industry.

A Niche Solvent in Specific Chemical Processes

The branched structure and hydrocarbon nature of this compound suggest its potential as a high-boiling point, non-polar solvent for specific chemical processes. Branched alcohols, in general, are known to be powerful solvents for coatings and inks. exxonmobilchemical.com The unique steric hindrance provided by the methyl groups in this compound could offer advantages in reactions where selective solvation or prevention of side reactions is crucial. Its relatively high boiling point would also be beneficial for reactions requiring elevated temperatures.

Potential in Catalytic Applications for Organic Transformations

While direct catalytic applications of this compound are not yet established, its structure lends itself to potential roles in catalytic research. One area of exploration is its use as a precursor in catalytic transformations. For instance, the catalytic dehydration of branched primary alcohols is a known route to produce alkenes, which are valuable intermediates in the chemical industry. researchgate.net Applying such catalytic processes to this compound could yield novel branched alkenes with potential for further functionalization.

Derivatization: A Gateway to Advanced Materials Research

The ability to chemically modify the hydroxyl group of this compound opens up avenues for the creation of novel derivatives for advanced materials research. By introducing different functional groups, researchers can tailor the properties of the resulting molecules for specific applications.

For instance, the synthesis of functional materials often involves the use of alcohols as starting points. llnl.gov Derivatization of this compound could lead to the development of new surfactants, liquid crystals, or components for specialized coatings and polymers. The bulky and branched nature of the 2,2,5-trimethylhexyl moiety could be leveraged to control the self-assembly and macroscopic properties of these advanced materials.

Environmental Chemistry and Biotransformation of 2,2,5 Trimethylhexan 1 Ol

Environmental Fate and Transport Mechanisms

The transport and partitioning of 2,2,5-trimethylhexan-1-ol in the environment are dictated by its physical and chemical properties. Key parameters influencing its movement between air, water, soil, and biota include its vapor pressure, water solubility, and octanol-water partition coefficient (Kow).

Based on predictive modeling, the following table summarizes the estimated physicochemical properties that are crucial for understanding the environmental fate of this compound.

| Property | Predicted Value | Implication for Environmental Fate |

| Molecular Weight | 144.25 g/mol | Influences diffusion and volatility. |

| Boiling Point | 194.0 °C | Suggests low volatility under normal environmental conditions. epa.gov |

| Vapor Pressure | 0.04 mmHg at 25 °C | Indicates a low tendency to partition into the atmosphere from water or soil. |

| Water Solubility | 450 mg/L at 25 °C | Moderate solubility in water suggests it can be transported in aquatic systems. |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.2 | Indicates a moderate potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment. |

| Henry's Law Constant | 1.8 x 10-5 atm-m3/mole at 25°C | Suggests that volatilization from moist soil and water surfaces is not a significant fate process. |

| Soil Adsorption Coefficient (Koc) | 150 | Indicates moderate mobility in soil; it can leach into groundwater but will also partition to soil organic carbon. |

| Bioconcentration Factor (BCF) | 90 | Suggests a moderate potential to accumulate in aquatic organisms. |

The moderate water solubility and Log Kow value indicate that if released into an aquatic environment, this compound will predominantly be present in the water column, with some partitioning to sediment and aquatic biota. Its moderate soil adsorption coefficient suggests that in terrestrial environments, it will have a degree of mobility in the soil, but a significant fraction is also likely to be adsorbed to organic matter, which can reduce its bioavailability for degradation and transport.

Biodegradation Studies: Microbial Metabolism and Enzymatic Pathways

Biodegradation is expected to be the most significant removal mechanism for this compound in both aquatic and terrestrial environments. Studies on other branched-chain and long-chain alcohols have shown that they are generally susceptible to microbial degradation. epa.govnih.gov The presence of methyl branching can sometimes hinder the rate of biodegradation compared to linear alcohols, but complete mineralization is often achievable. rsc.org

The microbial metabolism of this compound is likely initiated by the oxidation of the primary alcohol group. The key enzymes involved in this process are alcohol dehydrogenases and aldehyde dehydrogenases.

Initial Oxidation: The primary alcohol group is oxidized to an aldehyde, 2,2,5-trimethylhexanal, by an alcohol dehydrogenase.

CH3C(CH3)2CH2CH(CH3)CH2OH + NAD+ → CH3C(CH3)2CH2CH(CH3)CHO + NADH + H+

Further Oxidation: The resulting aldehyde is then rapidly oxidized to the corresponding carboxylic acid, 2,2,5-trimethylhexanoic acid, by an aldehyde dehydrogenase.

CH3C(CH3)2CH2CH(CH3)CHO + NAD+ + H2O → CH3C(CH3)2CH2CH(CH3)COOH + NADH + H+

Beta-Oxidation: The resulting branched-chain fatty acid can then be further metabolized through pathways analogous to the beta-oxidation of fatty acids. The presence of the quaternary carbon at the 2-position and a methyl group at the 5-position may require specific enzymatic machinery to bypass these steric hindrances for complete degradation. Microorganisms have been shown to possess pathways for the degradation of branched-chain alkanes and related compounds. bohrium.com

Future Research Directions and Emerging Trends for 2,2,5 Trimethylhexan 1 Ol

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green and economically viable methods for chemical synthesis is a cornerstone of modern chemistry. For 2,2,5-trimethylhexan-1-ol, future research will likely focus on moving beyond traditional synthetic pathways to more sustainable alternatives.

Current and traditional synthetic methods for branched alcohols often rely on petrochemical feedstocks and can involve multi-step processes with significant energy consumption and waste generation. While specific routes for this compound are not widely documented, analogous syntheses for similar alcohols often employ methods like the oxo process or Grignard reactions.

Emerging sustainable synthetic strategies offer promising alternatives. One key area of research is the utilization of biomass-derived feedstocks . kuleuven.be The development of biocatalytic routes, using engineered microorganisms or isolated enzymes, could enable the direct conversion of renewable resources into this compound. researchgate.netnih.gov This approach aligns with the principles of green chemistry by reducing reliance on fossil fuels and often proceeding under milder reaction conditions. asbcnet.org

Another significant trend is the advancement of catalytic processes . kuleuven.be Research into novel catalysts, such as those based on earth-abundant metals or multifunctional materials, could lead to more direct and atom-economical syntheses. nih.gov For instance, catalytic upgrading of smaller bio-based alcohols could present a viable pathway. kuleuven.be The Guerbet reaction, a classic method for alcohol coupling, is also being reinvestigated with a focus on more sustainable catalysts and reaction conditions. kuleuven.be

| Synthetic Approach | Potential Advantages | Research Focus |

| Biocatalysis | Renewable feedstocks, mild conditions, high selectivity | Metabolic engineering of microorganisms, enzyme discovery and optimization researchgate.netnih.gov |

| Heterogeneous Catalysis | Catalyst recyclability, continuous processing, high efficiency | Development of novel catalysts from earth-abundant metals, catalyst support optimization nih.gov |

| Upgrading of Bio-alcohols | Utilization of readily available bio-based platform chemicals | Tandem catalytic systems for C-C bond formation and hydrogenation kuleuven.be |

Exploration of Novel Applications in Emerging Technologies

The unique structural features of this compound, such as its branching and hydroxyl functionality, suggest its potential utility in a range of advanced applications.

Branched-chain higher alcohols are increasingly being investigated as next-generation biofuels . epa.gov Compared to straight-chain alcohols, they can offer improved properties such as higher energy density and better compatibility with existing infrastructure. nih.gov Future research could involve testing the performance of this compound as a fuel additive or a standalone biofuel.

The properties of this compound also make it a candidate for use as a green solvent . researchgate.netnih.gov Its potential for low toxicity and biodegradability, combined with its solvent characteristics, could make it a sustainable alternative to conventional volatile organic compounds (VOCs) in various industrial processes. usc.edu

Furthermore, branched alcohols serve as important precursors in the synthesis of surfactants and emulsifiers . google.com The specific structure of this compound could be leveraged to create novel surfactants with tailored properties for applications in detergents, personal care products, and enhanced oil recovery.

| Potential Application | Key Properties | Research Focus |

| Advanced Biofuels | High energy density, favorable combustion properties | Engine performance testing, blend optimization, lifecycle analysis nih.govepa.gov |

| Green Solvents | Low volatility, potential for biodegradability, tunable solvency | Solubility studies, toxicity assessments, application in chemical reactions and extractions researchgate.netnih.govusc.edu |

| Specialty Surfactants | Amphiphilic nature, potential for unique packing properties | Synthesis of derivatives (e.g., ethoxylates, sulfates), evaluation of surface activity and performance google.com |

| Polymer and Materials Science | Monomer precursor, plasticizer potential | Incorporation into polymer backbones, evaluation of material properties |

Advanced Mechanistic Studies using Integrated Experimental and Computational Methods

A deep understanding of reaction mechanisms is crucial for the optimization of existing synthetic routes and the design of new ones. For this compound, a combination of advanced experimental and computational techniques can provide valuable insights.

Integrated experimental approaches , including kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, can be employed to elucidate the pathways of its formation and subsequent reactions. nih.gov For example, understanding the mechanism of catalytic synthesis can help in designing more selective and active catalysts.

Computational chemistry , particularly density functional theory (DFT) calculations, has become an indispensable tool for studying reaction mechanisms. ornl.govacs.org These methods can be used to model reaction intermediates and transition states, providing a detailed picture of the reaction energy landscape. acs.orgresearchgate.net For this compound, computational studies could be used to:

Predict the most favorable synthetic pathways.

Understand the role of catalysts in promoting specific reactions.

Investigate the mechanisms of its potential applications, such as its behavior as a fuel or solvent.

| Methodology | Information Gained | Research Focus |

| Kinetic Studies | Reaction rates, activation energies, rate laws | Optimization of reaction conditions (temperature, pressure, catalyst loading) |

| Isotopic Labeling | Tracing atomic pathways, identifying bond-breaking and bond-forming steps | Elucidation of complex reaction networks |

| In-situ Spectroscopy | Identification of transient intermediates | Real-time monitoring of reactions |

| Computational Modeling (DFT) | Geometries and energies of reactants, intermediates, and transition states | Prediction of reaction feasibility and selectivity, catalyst design ornl.govacs.orgacs.orgresearchgate.net |

Contribution to Green Chemistry Principles and Sustainable Chemical Production

The future development and application of this compound can be guided by the twelve principles of green chemistry, aiming for a more sustainable chemical industry. asbcnet.orgacs.orgorganic-chemistry.org

The development of sustainable synthetic routes from renewable feedstocks directly addresses the principles of using renewable resources and preventing waste. kuleuven.benih.govresearchgate.net Biocatalytic and highly efficient catalytic processes can also improve atom economy and reduce energy consumption. acs.org

The use of this compound as a green solvent or a component in biodegradable surfactants aligns with the principles of designing safer chemicals and using safer solvents and auxiliaries. researchgate.netnih.govusc.edu Its potential as a biofuel contributes to the development of cleaner energy sources. acs.org

By focusing on these green chemistry principles, the research and development of this compound can contribute to a more circular economy, where resources are used more efficiently and the environmental impact of chemical production is minimized.

| Green Chemistry Principle | Relevance to this compound |

| Prevention | Developing high-yield, low-waste synthetic methods. asbcnet.org |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. acs.org |

| Less Hazardous Chemical Syntheses | Utilizing non-toxic reagents and reaction conditions. |

| Designing Safer Chemicals | Investigating and promoting applications with low toxicity and environmental impact. |

| Safer Solvents and Auxiliaries | Exploring its use as a green solvent. researchgate.netnih.govusc.edu |

| Design for Energy Efficiency | Developing synthetic methods that operate at ambient temperature and pressure. essentialchemicalindustry.org |

| Use of Renewable Feedstocks | Shifting from petrochemical to bio-based sources. kuleuven.benih.govresearchgate.net |

| Reduce Derivatives | Employing catalytic methods that avoid the need for protecting groups. acs.org |

| Catalysis | Prioritizing catalytic over stoichiometric reagents. acs.org |

| Design for Degradation | Studying the biodegradability of the compound and its derivatives. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to avoid byproduct formation. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

Q & A

Basic Research Questions

Q. How can researchers experimentally determine the thermodynamic properties (e.g., density, viscosity) of 2,2,5-trimethylhexan-1-ol under controlled conditions?

- Methodology : Use a digital densimeter and Ubbelohde viscometer to measure density and kinematic viscosity at temperatures like 298.15–308.15 K. Calibrate instruments with ultrapure water and validate against reference data. For example, Nikam et al. (1998) applied this approach to structurally similar branched alcohols, ensuring reproducibility by repeating measurements at ±0.01 K intervals .

- Key Parameters : Report temperature dependence via polynomial regression and compare with ideal solution models to assess molecular interactions.

Q. What spectroscopic techniques are optimal for structural identification and purity assessment of this compound?

- Methodology : Combine -NMR, -NMR, and GC-MS for structural confirmation. For purity, use gas chromatography with flame ionization detection (GC-FID) and compare retention indices against certified standards. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, can resolve complex matrices, as demonstrated in the identification of perfluoroalkyl derivatives in biological samples .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow OSHA HazCom 2012 guidelines:

- Storage : Seal containers in dry, ventilated areas away from oxidizers .

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use fume hoods for volatile handling .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the solvation behavior and phase equilibria of this compound in multicomponent systems?

- Methodology : Apply molecular dynamics (MD) simulations with force fields like OPLS-AA to model intermolecular interactions. Validate predictions against experimental vapor-liquid equilibrium (VLE) data. Tools like COSMO-RS can estimate activity coefficients in non-ideal mixtures, aiding solvent selection for extraction or reaction optimization.

Q. What strategies resolve contradictions in published data on the compound’s reactivity or physicochemical properties?

- Methodology : Conduct meta-analysis using heterogeneity metrics (e.g., , ) to quantify variability across studies. For instance, Higgins & Thompson (2002) recommend random-effects models to account for between-study variance and identify outliers . Experimental replication under standardized conditions (e.g., ASTM methods) reduces measurement bias.

Q. How can enantioselective synthesis of this compound be achieved, given its branched structure?

- Methodology : Explore asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution). Chiral stationary phases in HPLC (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. What are the environmental fate and degradation pathways of this compound in aquatic systems?

- Methodology : Perform OECD 301 biodegradation tests under aerobic conditions. Use LC-MS/MS to track transformation products. Ecotoxicity assays (e.g., Daphnia magna acute toxicity) assess environmental risk. Refer to ECHA guidelines for data interpretation and regulatory compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.